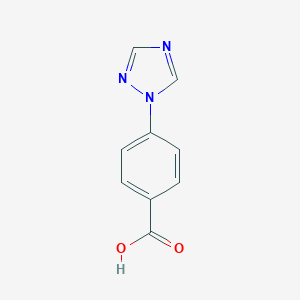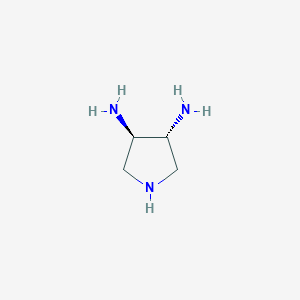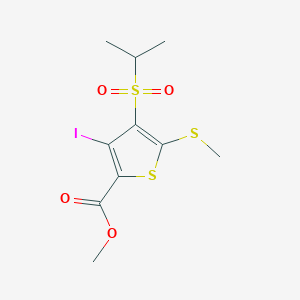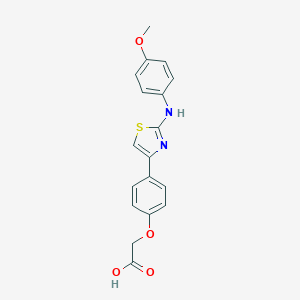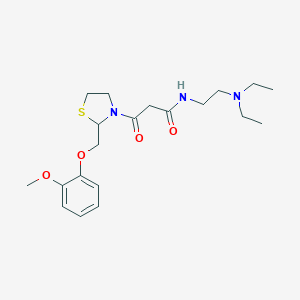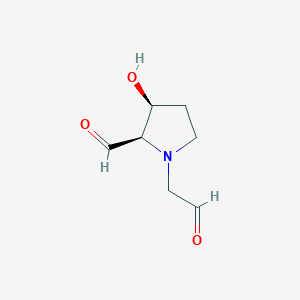
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde, also known as HOE 642, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 works by inhibiting the activity of the sodium-calcium exchanger. This exchanger is responsible for regulating intracellular calcium levels by exchanging one calcium ion for three sodium ions. By inhibiting this process, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 can decrease the influx of calcium ions into cells, leading to a range of physiological effects.
Biochemical and Physiological Effects
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have a range of biochemical and physiological effects. One of the primary effects is its ability to decrease intracellular calcium levels. This can lead to a reduction in muscle contraction, which can be useful in treating conditions such as hypertension and arrhythmias. Additionally, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in lab experiments is its ability to selectively inhibit the sodium-calcium exchanger. This specificity makes it a valuable tool for studying the role of this exchanger in various physiological processes. However, one limitation of using (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 is its potential toxicity. High concentrations of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 have been shown to have cytotoxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642. One area of interest is its potential use in treating cardiovascular diseases such as hypertension and arrhythmias. Additionally, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions such as arthritis. Further research is needed to fully understand the mechanisms of action and potential applications of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in these fields.
Conclusion
In conclusion, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit the sodium-calcium exchanger makes it a valuable tool for studying the role of this exchanger in various physiological processes. While there are limitations to its use in lab experiments, the potential applications of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in treating cardiovascular and inflammatory diseases make it an area of interest for future research.
Métodos De Síntesis
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 can be synthesized by reacting (R)-3-hydroxypyrrolidine-2-carbaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a reduction reaction to yield (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642. This synthesis method has been optimized to produce (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in high yields and purity.
Aplicaciones Científicas De Investigación
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a calcium channel blocker. (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to inhibit the activity of the sodium-calcium exchanger, which plays a critical role in regulating intracellular calcium levels. This inhibition leads to a decrease in calcium influx, which can have a range of physiological effects.
Propiedades
Número CAS |
159561-66-7 |
|---|---|
Nombre del producto |
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c9-4-3-8-2-1-7(11)6(8)5-10/h4-7,11H,1-3H2/t6-,7-/m0/s1 |
Clave InChI |
XOFQCECLOOJTDA-BQBZGAKWSA-N |
SMILES isomérico |
C1CN([C@H]([C@H]1O)C=O)CC=O |
SMILES |
C1CN(C(C1O)C=O)CC=O |
SMILES canónico |
C1CN(C(C1O)C=O)CC=O |
Sinónimos |
1-Pyrrolidineacetaldehyde, 2-formyl-3-hydroxy-, (2R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)
![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)
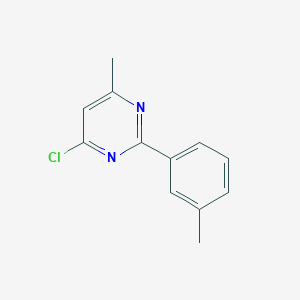
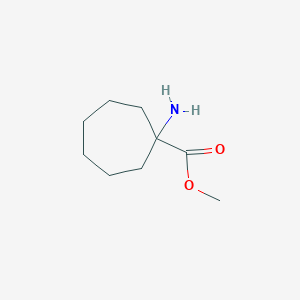
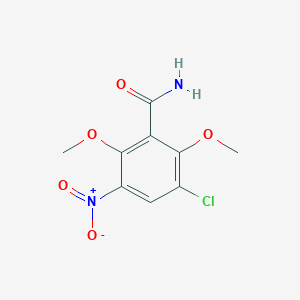
![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)
